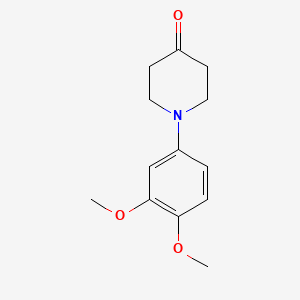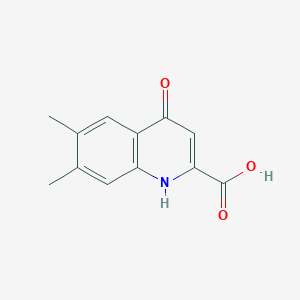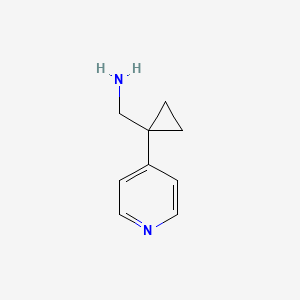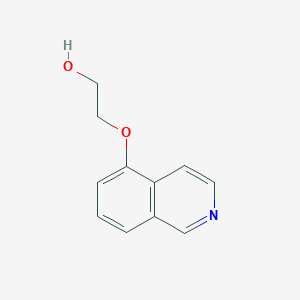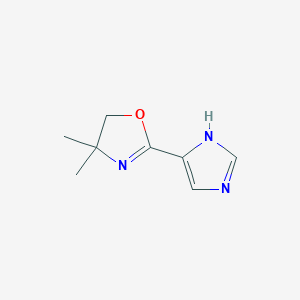![molecular formula C32H26N4O2 B1647940 N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide CAS No. 1129433-63-1](/img/structure/B1647940.png)
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
Vue d'ensemble
Description
The compound “N-[4-[(4,5-dihydro-2-methylimidazo4,5-dbenzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1’-biphenyl]-2-carboxamide” is also known as Conivaptan hydrochloride . It has an empirical formula of C32H26N4O2 · HCl and a molecular weight of 535.04 .
Synthesis Analysis
The synthesis of imidazo compounds, which are important fused bicyclic 5–6 heterocycles, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its IUPAC Standard InChI: InChI=1S/C10H12N2/c1-2-4-9 (5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2, (H,11,12) .Chemical Reactions Analysis
Imidazopyridine, a key component of the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is synthesized from easily available chemicals, making it desirable for use in various branches of chemistry .Physical And Chemical Properties Analysis
The compound is a bioactive small molecule . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Treatment of Hyponatremia
Conivaptan-d4, also known as Conivaptan, is a nonpeptide, V1A and V2 vasopressin-receptor antagonist . It has been approved for the treatment of euvolemic hyponatremia in hospitalized patients . The drug is effective in increasing serum sodium and in water clearance . It offers a new option for the treatment of resistant hyponatremia in the acute setting when patients have not responded to standard management .
Treatment of Heart Failure
Conivaptan-d4 is being evaluated in the treatment of acute decompensated heart failure and chronic heart failure . Although the safety of this drug has not been fully established, it has been generally well tolerated in clinical trials with both oral and i.v. administration .
Volume Homeostasis
Conivaptan-d4 plays a role in volume homeostasis in the body by influencing the rate of water excretion from the kidneys . It is produced by the hypothalamo-neurohypophysial system in response to hypovolemia, hypotension, and changes in osmolality .
Treatment of Various Disease States
Elevated levels of AVP occur in various disease states such as the syndrome of inappropriate ADH secretion (SIADH), cirrhosis, adrenal insufficiency, and chronic heart failure (HF) and may result in vasoconstriction, fluid retention, and euvolemic or hypervolemic hyponatremia . Conivaptan-d4 can be used to treat these conditions .
Increasing Urine Output
Conivaptan-d4 has been observed to cause dose-dependent increases in urine output and free water clearance, particularly in the first 24–48 hours of therapy .
Decreasing Requirement for Fluid Restriction
Conivaptan-d4 has been associated with a decreased requirement for fluid restriction .
Mécanisme D'action
Target of Action
Conivaptan-d4, also known as N-[4-[(4,5-dihydro-2-methylimidazo4,5-dbenzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1’-biphenyl]-2-carboxamide, is a non-peptide, dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors . These receptors play a crucial role in the regulation of water and electrolyte balance .
Mode of Action
The compound exhibits nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .
Biochemical Pathways
The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water . Vasopressin also causes vasoconstriction through its actions on vascular 1A receptors .
Pharmacokinetics
The pharmacokinetics of intravenous conivaptan have been studied in patients with hepatic or renal impairment . The primary pharmacokinetic parameters used to assess the effect of hepatic and renal impairment on conivaptan pharmacokinetics were area under the plasma conivaptan concentration–time curve from time 0 to infinity (AUC ∞), plasma conivaptan concentration at the end of the 20-mg loading dose (C LD), and plasma conivaptan concentration at the end of the second day 20-mg/24-h continuous infusion (C 48) .
Result of Action
The predominant pharmacodynamic effect of conivaptan in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .
Action Environment
The level of AVP in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . Environmental factors such as the patient’s hydration status, sodium intake, and the presence of certain medical conditions (e.g., syndrome of inappropriate antidiuretic hormone, hypothyroidism, adrenal insufficiency, pulmonary disorders) can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-OCOLLXALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conivaptan-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







